2-methylthio-N-methylacetamide

Description

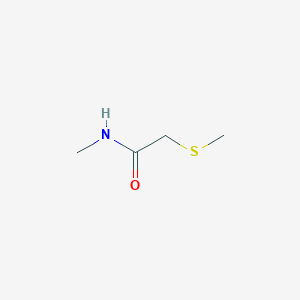

2-Methylthio-N-methylacetamide (IUPAC: N-methyl-2-(methylsulfanyl)acetamide) is a sulfur-containing acetamide derivative. This compound is hypothesized to exhibit unique reactivity and biological activity due to the electron-rich thioether group and steric effects from the N-methyl substitution.

Properties

Molecular Formula |

C4H9NOS |

|---|---|

Molecular Weight |

119.19 g/mol |

IUPAC Name |

N-methyl-2-methylsulfanylacetamide |

InChI |

InChI=1S/C4H9NOS/c1-5-4(6)3-7-2/h3H2,1-2H3,(H,5,6) |

InChI Key |

OJEGAMHXVWSGDH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CSC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents and functional groups:

Key Observations :

- Electrophilicity : Chloroacetamides (e.g., alachlor precursors) exhibit higher electrophilicity at the α-carbon compared to methylthio analogs, making them reactive in nucleophilic substitutions .

- The methylthio group in the target compound may enhance membrane permeability or sulfur-mediated interactions.

- Coordination Chemistry : Thioether-containing acetamides (e.g., ) are effective ligands due to sulfur's lone-pair electrons, a trait shared with this compound.

Spectroscopic and Physicochemical Properties

Comparative data for key analogs:

Insights :

- The methylthio group in the target compound would likely show a ¹H NMR signal near δ 2.1–2.3 (SCH₃) and a C=O IR stretch ~1650–1680 cm⁻¹, consistent with other acetamides .

Preparation Methods

Esterification of 2-Methylthioacetic Acid

The synthesis begins with the esterification of 2-methylthioacetic acid, a critical precursor. In a representative protocol adapted from patent data, 2-methylthioacetic acid is reacted with methanol in the presence of sulfuric acid (1–5 mol%) under reflux (60–90°C). The reaction typically achieves >95% conversion to methyl 2-methylthioacetate within 4–6 hours, as monitored by TLC. Excess methanol is distilled under reduced pressure to isolate the ester, which is subsequently used without further purification.

Key Parameters:

Amination with Methylamine

The ester intermediate is subjected to amination using methylamine. Two variants are documented:

-

Gaseous Methylamine: Methyl 2-methylthioacetate is combined with excess gaseous methylamine in a sealed reactor at 25–35°C for 12–24 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 2-methylthio-N-methylacetamide and methanol as a byproduct.

-

Methylamine Hydrochloride: Alternatively, methylamine hydrochloride (1.2 eq) and the ester are refluxed in methanol with NaHCO₃ to neutralize HCl. This method avoids handling gaseous methylamine and achieves comparable yields (85–90%).

Characterization Data:

Direct Alkylation of Acetamide Derivatives

Nucleophilic Substitution with Methylthiolate

A less common but efficient route involves the alkylation of N-methylacetamide with methyl disulfide. In a modified procedure from Cu(OAc)₂-mediated oxidations, N-methylacetamide is treated with methyl disulfide and a copper catalyst under oxygen atmosphere at 80°C. The reaction selectively introduces the methylthio group at the α-position via radical intermediates, achieving 70–75% yield after 36 hours.

Reaction Conditions:

-

Catalyst: Cu(OAc)₂ (10 mol%)

-

Oxidant: O₂ (balloon pressure)

-

Solvent: Acetonitrile

Limitations and Side Reactions

Competing over-alkylation at the nitrogen center is mitigated by using a 1:1 molar ratio of N-methylacetamide to methyl disulfide. Despite optimization, this method produces 10–15% bis(methylthio) byproducts, necessitating chromatographic purification.

Microwave-Assisted Synthesis

Accelerated Ester-Amine Coupling

Building on microwave-enhanced amidation techniques, methyl 2-methylthioacetate and methylamine hydrochloride (1.5 eq) are irradiated at 135°C for 15 minutes in methanol. The method leverages microwave dielectric heating to reduce reaction times from hours to minutes, achieving near-quantitative yields (98–99%).

Advantages:

-

Time Efficiency: 15 minutes vs. 12–24 hours (conventional heating)

One-Pot Tandem Reaction

Concurrent Esterification and Amination

A streamlined one-pot protocol derived from industrial processes combines 2-methylthioacetic acid, methanol, and methylamine hydrochloride in the presence of H₂SO₄. The mixture is refluxed for 8–10 hours, allowing simultaneous esterification and amidation. This approach eliminates intermediate isolation, yielding 80–85% pure product after neutralization and extraction.

Optimization Challenges:

-

pH control (7.0–7.5) during workup to prevent emulsion formation

-

Residual acetic acid removal via azeotropic distillation with toluene

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-methylthio-N-methylacetamide with high purity?

- Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting methylthioacetic acid derivatives with N-methylamine under controlled pH and temperature (5–10°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity . Confirm purity using HPLC (C18 column, UV detection at 254 nm) and compare retention times against certified standards .

Q. How should researchers characterize the structural integrity of this compound?

- Use a combination of spectroscopic techniques:

- FTIR : Confirm the presence of thioether (C-S stretch, ~600–700 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹; C=O stretch, ~1650 cm⁻¹) functional groups.

- NMR : ¹H NMR should show signals for the methylthio group (~δ 2.1 ppm, singlet) and N-methyl protons (~δ 3.0 ppm). ¹³C NMR will resolve carbonyl (δ ~170 ppm) and methylthio (δ ~15 ppm) carbons .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 148.1) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation or hydrolysis. Avoid contact with strong acids/bases or oxidizing agents .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS Section 6 for accident response .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) during structural analysis?

- Step 1 : Cross-validate with alternative techniques (e.g., 2D NMR like COSY or HSQC to assign proton-carbon correlations).

- Step 2 : Check for tautomerism or rotational isomers using variable-temperature NMR.

- Step 3 : Synthesize a derivative (e.g., acetylation of the amide) and compare spectra to isolate the source of inconsistency .

Q. What experimental strategies are effective for studying the degradation pathways of this compound under environmental conditions?

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 4–9) at 25–40°C. Monitor degradation via LC-MS to identify products like methylthioacetic acid or N-methylamine .

- Photolytic Studies : Expose to UV light (254 nm) in a photoreactor and analyze using GC-MS for volatile byproducts (e.g., dimethyl disulfide) .

- Microbial Degradation : Use soil or water microcosms with LC-MS/MS to track biodegradation intermediates .

Q. How can researchers evaluate the biological activity of this compound against fungal or bacterial strains?

- In Vitro Assays :

- Antifungal : Use agar dilution or microbroth dilution (CLSI M38-A2 guidelines) against Candida albicans or Aspergillus fumigatus. Measure MIC/MFC values .

- Antibacterial : Test via disk diffusion (Kirby-Bauer method) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies involving this compound?

- Probit Analysis : Model mortality vs. log-dose to estimate LD₅₀/LC₅₀ values.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. exposed) for significant differences in biomarkers (e.g., oxidative stress indicators like glutathione levels) .

- Time-Series Analysis : Use Kaplan-Meier survival curves for longitudinal toxicity studies .

Methodological and Data Integrity Questions

Q. How should researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

- Linearity : Test 5–6 concentrations (e.g., 1–100 µg/mL) with R² ≥ 0.995.

- Recovery Studies : Spike samples with known concentrations and calculate recovery rates (target: 90–110%).

- Precision : Repeat intra-day and inter-day analyses (RSD ≤ 5%) .

Q. What strategies mitigate batch-to-batch variability during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.